
Loureirin C
概要
説明
Loureirin Cは、中国の竜血樹(Dracaena cochinchinensis)の赤い樹脂から得られるジヒドロカルコン化合物です。 この化合物は、抗炎症、抗酸化、神経保護効果など、多様な薬理学的特性により注目を集めています .
準備方法
合成経路と反応条件
Loureirin Cは、古典的なクライゼン・シュミット反応によって合成できます。この反応は、塩基の存在下で芳香族アルデヒドとケトンを縮合させるものです . 反応条件は通常、次のとおりです。
試薬: 芳香族アルデヒド、ケトン、および塩基(例:水酸化ナトリウムまたは水酸化カリウム)。
溶媒: エタノールまたはメタノール。
温度: 室温から還流条件。
時間: 反応を完了するまでに数時間かかる。
工業的製造方法
This compoundの工業的製造には、Dracaena cochinchinensisの茎から赤い樹脂を抽出し、その後カラムクロマトグラフィーや再結晶などの精製プロセスを経て純粋な化合物を得ます .
化学反応の分析
Antioxidant Mechanisms of Loureirin C
This compound demonstrates potent antioxidant activity by neutralizing reactive oxygen species (ROS), particularly hydroxyl radicals (- OH). Experimental studies using SH-SY5Y neuronal cells show LC reduces intracellular and mitochondrial ROS levels during oxygen-glucose deprivation/reperfusion (OGD/R) injury . Theoretical density functional theory (DFT) calculations further elucidate the molecular interactions underlying its radical-scavenging capacity .
Conformer Analysis
DFT calculations identified five conformers of LC, with LC3 being the most stable due to its twisted molecular structure (dihedral angle ∠(C7-C9-C11-C15) = −53.88°). This conformation positions the methoxy group coplanar with the A-ring and hydroxyl groups in optimal positions for radical interactions .
Parameter | LC1 | LC2 | LC3 | LC4 | LC5 |
---|---|---|---|---|---|
O3-H35 (Å) | 0.973 | 0.973 | 0.973 | 0.973 | 0.973 |
O3-C14 (Å) | 1.379 | 1.381 | 1.380 | 1.381 | 1.381 |
∠C14-O3-H35 (°) | 107.898 | 107.662 | 107.696 | 108.504 | 107.586 |
∠C19-O4-H36 (°) | 108.248 | 108.233 | 108.160 | 108.297 | 108.194 |
∠C9-C7-C11-C15 (°) | −58.971 | −54.396 | −53.880 | −59.786 | 178.021 |
Fukui Function Analysis
Fukui indices reveal reactive sites for radical attack:
-
Highest reactivity : Carbonyl group (C=O) due to high electron density.
-
Hydroxyl groups (O3, O4) and aromatic carbons (C7, C9, C10, C12, C13, C14, C11, C15, C16, C17, C18, C19) are secondary reactive sites .
Atom | Fukui Index (f k⁰) |
---|---|
O2 | 0.106 |
C8 | 0.104 |
O3 | 0.092 |
O4 | 0.088 |
C7 | 0.076 |
C9 | 0.074 |
Reaction Mechanisms
-
Hydrogen Abstraction (H-abstraction)
-
Electron-Transfer (e-transfer)
-
Radical Adduct Formation (RAF)
Reaction Enthalpy Studies
DFT calculations quantified the thermodynamic favorability of each mechanism:
Mechanism | Reaction Enthalpy (ΔH, eV) |
---|---|
H-abstraction | −2.54 |
e-transfer | −1.91 |
RAF | −1.68 |
H-abstraction is the most exothermic and thermodynamically favored pathway .
Experimental Validation
-
Cell Viability : LC (≤15 μM) is non-cytotoxic to SH-SY5Y cells and enhances viability during OGD/R injury .
-
ROS Inhibition : LC reduces intracellular (DCFH-DA assay) and mitochondrial (MitoSox assay) ROS levels, confirming its antioxidant efficacy .
This compound’s chemical reactivity centers on its ability to scavenge hydroxyl radicals through multiple pathways, with H-abstraction being the dominant mechanism. These findings highlight its potential as a therapeutic agent for oxidative stress-related pathologies.
科学的研究の応用
Introduction to Loureirin C
This compound is a bioactive compound derived from Dracaena cochinchinensis, commonly known as Chinese Dragon's Blood. This compound has garnered attention for its potential therapeutic applications, particularly in neuroprotection and anti-inflammatory effects. Recent studies have elucidated its mechanisms of action, suggesting promising avenues for treating conditions such as Alzheimer's disease and ischemic stroke.
Neuroprotective Effects
Alzheimer's Disease (AD) Treatment
- This compound has shown partial agonistic activity on estrogen receptors (ERα), which is significant given the role of estrogen in neuroprotection. In vitro and in vivo studies indicate that it improves cognitive function and exhibits neuroprotective effects in AD models. The compound was evaluated using various methods, including MTT assays and behavioral tests, confirming its potential as a candidate for AD therapy .
Mechanism of Action
- The neuroprotective properties of this compound are attributed to its estrogenic activity, which may help mitigate cognitive decline associated with AD. The use of selective inhibitors and gene silencing techniques further supports its role in targeting ERα pathways .
Ischemic Stroke Management
Therapeutic Potential
- Research demonstrates that this compound can ameliorate ischemia and reperfusion injury in rat models by inhibiting microglial activation through the TLR4/NF-κB signaling pathway. This was evidenced by significant improvements in neurological scores and reductions in cerebral infarct volume following administration of the compound .
Experimental Findings
- In a study involving middle cerebral artery occlusion/reperfusion (MCAO/R), this compound significantly reduced brain water content and infarct volume, indicating its protective effects against ischemic damage. The mechanism involves promoting TLR4 degradation, thereby reducing inflammation mediated by microglia .
Antioxidant Properties
Radical Scavenging Activity
- This compound exhibits notable antioxidant properties, which are crucial for protecting neurons from oxidative stress during ischemic events. Experimental data indicate that it effectively scavenges reactive oxygen species (ROS) in neuronal cell lines subjected to oxygen-glucose deprivation/reperfusion (OGD/R) conditions .
Mechanism Insights
- The antioxidant mechanism involves electron transfer from this compound to free radicals, particularly through hydroxyl groups present in its structure. This interaction mitigates oxidative damage, enhancing neuronal viability post-injury .
Case Studies and Research Findings
作用機序
Loureirin Cは、いくつかの分子標的と経路を通じてその効果を発揮します。
抗酸化機構: This compoundは、水素引き抜き、電子移動、およびラジカル付加体形成によって活性酸素種(ROS)を捕捉します.
神経保護機構: BDNFを上方制御し、AKT/mTOR/CREBシグナル経路を活性化して、神経細胞の生存と可塑性を促進します.
抗炎症機構: This compoundは、前頭前皮質におけるインターロイキン-17(IL-17)などの炎症性サイトカインの発現を抑制します.
類似の化合物との比較
This compoundは、その特異的な薬理学的特性により、アナログの中でもユニークです。類似の化合物には、以下が含まれます。
Loureirin A: 抗炎症作用と抗酸化作用が類似する別のジヒドロカルコンです。
Loureirin B: 抗菌作用と抗腫瘍作用で知られています。
Cochinchinenin: 抗炎症作用と鎮痛作用を示します.
This compoundは、包括的な神経保護作用と抗うつ様作用により、さらなる研究と治療開発のための有望な候補となっています。
類似化合物との比較
Loureirin C is unique among its analogues due to its specific pharmacological properties. Similar compounds include:
Loureirin A: Another dihydrochalcone with similar anti-inflammatory and antioxidant properties.
Loureirin B: Known for its antibacterial and anti-tumor activities.
Cochinchinenin: Exhibits anti-inflammatory and analgesic effects.
This compound stands out due to its comprehensive neuroprotective and antidepressant-like properties, making it a promising candidate for further research and therapeutic development.
生物活性
Loureirin C is a dihydrochalcone compound derived from Dracaena cochinchinensis , commonly known as Dragon's blood. This compound has garnered attention for its potential therapeutic effects, particularly in neuroprotection and anticancer activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Neuroprotective Effects
Recent studies have demonstrated the neuroprotective properties of this compound, particularly in the context of ischemic stroke. In a study involving Sprague-Dawley rats subjected to middle cerebral artery occlusion/reperfusion (MCAO/R), this compound was found to significantly ameliorate brain injury. The compound was administered intragastrically at various doses (7, 14, and 28 mg/kg), leading to improvements in neurological scores (p < 0.001), reduced brain water content (p < 0.001), and decreased cerebral infarct volume (p = 0.001) .
The underlying mechanism involves the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, which is crucial in mediating inflammation following ischemic events. This compound enhances the degradation of TLR4 by promoting its ubiquitination through Triad3A-mediated mechanisms .
Antioxidant Activity
This compound exhibits antioxidant properties that contribute to its neuroprotective effects. Experimental studies indicate that it can scavenge free radicals effectively, which is vital in reducing oxidative stress during ischemic conditions. The compound demonstrated a significant increase in cell viability in SH-SY5Y cells subjected to oxygen and glucose deprivation followed by reperfusion . The half-maximal inhibitory concentration (IC50) for cell viability was determined to be approximately 4.942 μM .
Anticancer Properties
This compound and its analogues have shown promising anticancer activities against various human cancer cell lines, including colorectal cancer (CRC). A recent study indicated that Loureirin analogues could induce G2/M phase cell cycle arrest and regulate apoptosis pathways via the Fas death receptor . The specific analogue 4c exhibited notable anti-proliferative effects without cytotoxicity towards normal cells, suggesting its potential as a therapeutic candidate for CRC treatment.
Summary of Research Findings
Case Studies
- Ischemic Stroke Model : In a controlled experiment with MCAO/R rats, this compound was administered at increasing doses, showing a dose-dependent neuroprotective effect characterized by improved neurological function and reduced infarct size.
- Colorectal Cancer Cell Lines : Loureirin analogues were tested against CRC cell lines, revealing significant anti-proliferative effects and suggesting mechanisms involving cell cycle regulation and apoptosis activation.
特性
IUPAC Name |
3-(4-hydroxy-2-methoxyphenyl)-1-(4-hydroxyphenyl)propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O4/c1-20-16-10-14(18)8-4-12(16)5-9-15(19)11-2-6-13(17)7-3-11/h2-4,6-8,10,17-18H,5,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKRZXFBCWYAKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCC(=O)C2=CC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。